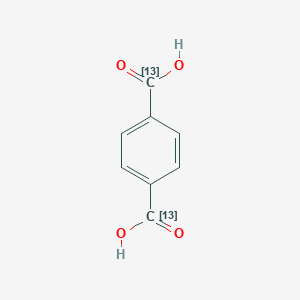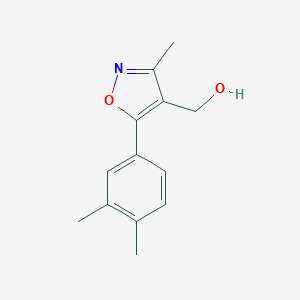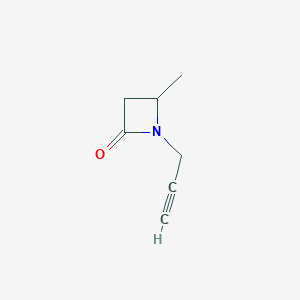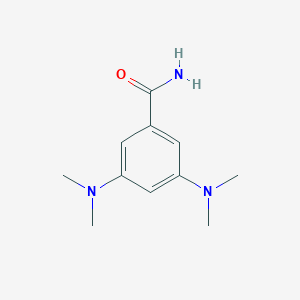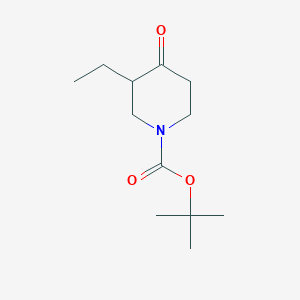![molecular formula C40H38N4O17 B037590 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid CAS No. 125219-57-0](/img/structure/B37590.png)
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid, also known as TPPS, is a porphyrin derivative that has been extensively studied due to its unique properties. TPPS is a water-soluble molecule that can be used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Mécanisme D'action
The mechanism of action of 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid in PDT involves the production of ROS that can cause oxidative damage to cancer cells. The absorption of light energy by 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid leads to the formation of singlet oxygen, which can react with cellular components, such as lipids, proteins, and DNA, leading to cell death. The production of ROS by 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid is selective for cancer cells, as normal cells are better able to repair oxidative damage.
Effets Biochimiques Et Physiologiques
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its use in PDT, 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has been studied for its potential as an antioxidant and anti-inflammatory agent. 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has been shown to scavenge free radicals and protect against oxidative stress. In addition, 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has a number of advantages and limitations for use in lab experiments. One advantage is its water solubility, which makes it easy to administer and study. In addition, 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has a high molar absorption coefficient, which makes it highly efficient at absorbing light energy. However, 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has a tendency to aggregate in solution, which can affect its photophysical properties. In addition, the synthesis of 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid is complex and requires specialized equipment and expertise.
Orientations Futures
There are a number of future directions for research on 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid. One area of research is the development of new synthetic methods for 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid that are more efficient and cost-effective. Another area of research is the development of new PDT protocols that can improve the efficacy of 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid in cancer treatment. In addition, 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has potential applications in other areas, such as imaging and sensing. Further research is needed to fully explore the potential of 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid in these areas.
Conclusion:
In conclusion, 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid is a porphyrin derivative that has been extensively studied for its use in PDT for cancer treatment. 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has a number of unique properties that make it an effective photosensitizer, including its water solubility and high molar absorption coefficient. 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has a complex synthesis method and tends to aggregate in solution, which can affect its photophysical properties. Future research on 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid should focus on developing new synthetic methods, improving PDT protocols, and exploring its potential applications in other areas.
Méthodes De Synthèse
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of pyrrole with aldehydes to form porphyrin intermediates, followed by the addition of carboxylic acid groups to the porphyrin ring. The final step involves the attachment of carboxymethyl groups to the porphyrin ring to form 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid. The synthesis of 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has been extensively studied for its use in PDT for cancer treatment. PDT involves the administration of a photosensitizer, such as 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid, followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy and produces reactive oxygen species (ROS) that can damage cancer cells. 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has been shown to be effective in the treatment of various types of cancer, including lung, breast, and prostate cancer.
Propriétés
Numéro CAS |
125219-57-0 |
|---|---|
Nom du produit |
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid |
Formule moléculaire |
C40H38N4O17 |
Poids moléculaire |
846.7 g/mol |
Nom IUPAC |
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O17/c45-30(46)5-1-16-20(9-34(53)54)27-14-25-17(2-6-31(47)48)21(10-35(55)56)28(42-25)15-29-22(11-36(57)58)19(4-8-33(51)52)38(44-29)40(61)39-23(12-37(59)60)18(3-7-32(49)50)26(43-39)13-24(16)41-27/h13-15,41-43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Clé InChI |
CRPMIZYLIQPTEL-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=O)C5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O |
SMILES canonique |
C1=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=O)C5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O |
Synonymes |
hydroxyuroporphyrin I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)
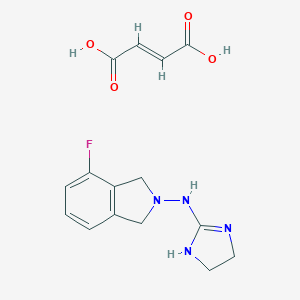
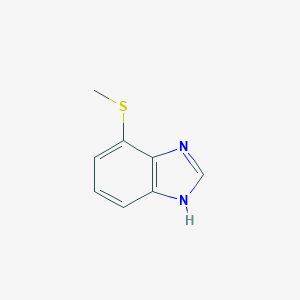
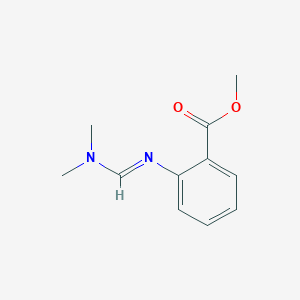
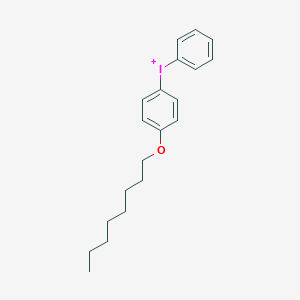
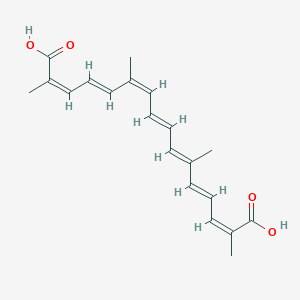
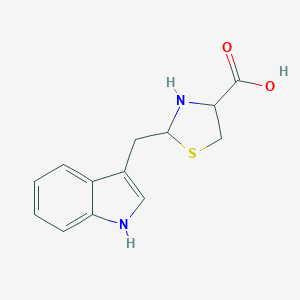
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)
